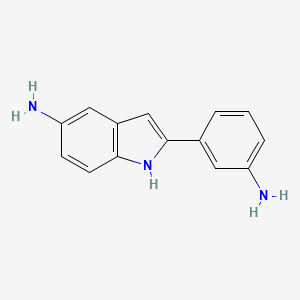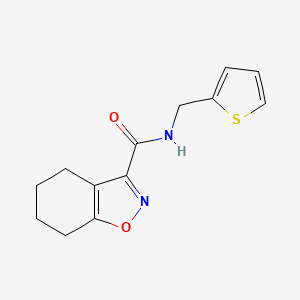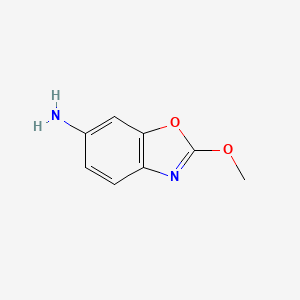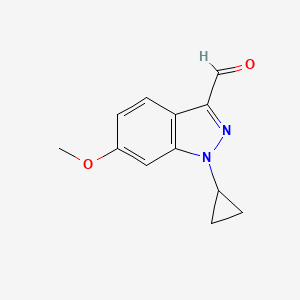
4-(1,3-benzodioxol-5-yl)-2,6-dichloroPyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Benzodioxol-5-yl)-2,6-dichloroPyrimidine is an organic compound that features a pyrimidine ring substituted with a 1,3-benzodioxole moiety and two chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-yl)-2,6-dichloroPyrimidine typically involves the condensation of 1,3-benzodioxole derivatives with pyrimidine precursors. One common method includes the reaction of 2,6-dichloropyrimidine with 1,3-benzodioxole in the presence of a base such as sodium hydroxide in a solvent like dimethylformamide (DMF) at elevated temperatures (70-75°C) . The reaction proceeds through nucleophilic aromatic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3-Benzodioxol-5-yl)-2,6-dichloroPyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, or secondary amines in solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like cesium carbonate.
Major Products
The major products formed from these reactions include substituted pyrimidines, oxidized derivatives, and coupled products with various functional groups.
Aplicaciones Científicas De Investigación
4-(1,3-Benzodioxol-5-yl)-2,6-dichloroPyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting enzymes like cyclooxygenase (COX) and tubulin.
Materials Science: It is investigated for its potential use in organic electronics and as a building block for advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(1,3-benzodioxol-5-yl)-2,6-dichloroPyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the polymerization of tubulin, leading to mitotic blockade and apoptosis in cancer cells . Additionally, it may inhibit COX enzymes, reducing inflammation and pain . The compound’s ability to interact with these targets is attributed to its unique structural features, allowing it to bind effectively to active sites.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole Derivatives: Compounds like 1-benzo[1,3]dioxol-5-yl-indoles and 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles.
Dichloropyrimidine Derivatives: Compounds such as 2,6-dichloropyrimidine and its various substituted derivatives.
Uniqueness
4-(1,3-Benzodioxol-5-yl)-2,6-dichloroPyrimidine is unique due to its combination of the 1,3-benzodioxole moiety and the dichloropyrimidine core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C11H6Cl2N2O2 |
|---|---|
Peso molecular |
269.08 g/mol |
Nombre IUPAC |
4-(1,3-benzodioxol-5-yl)-2,6-dichloropyrimidine |
InChI |
InChI=1S/C11H6Cl2N2O2/c12-10-4-7(14-11(13)15-10)6-1-2-8-9(3-6)17-5-16-8/h1-4H,5H2 |
Clave InChI |
HDMPLIQESGHWKB-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NC(=N3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-Chlorophenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B13869511.png)
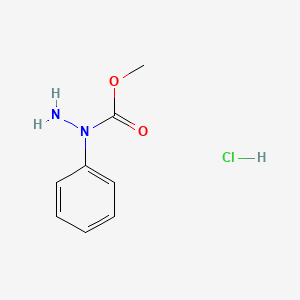
![2-Pyridin-2-ylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B13869527.png)

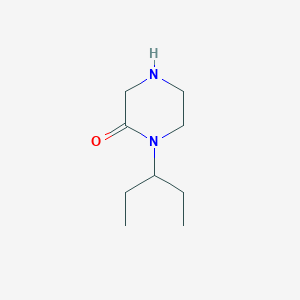

![N-[2-(dimethylamino)ethyl]-4-hydroxybenzamide](/img/structure/B13869541.png)

![Propan-2-yl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13869557.png)
